

What are the physical and chemical properties of Quasipanaxatriol

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Compound of Interest

Compound Name: *Quasipanaxatriol*

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Quasipanaxatriol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quasipanaxatriol, a dammarane-type triterpenoid, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a detailed examination of its physical, chemical, and inferred biological properties. While specific experimental data for **Quasipanaxatriol** remains limited, this document synthesizes available information, including data from its close structural analog, Panaxatriol, to offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. This guide covers the compound's foundational physicochemical characteristics, expected spectral data, generalized experimental protocols for its isolation and analysis, and a discussion of its hypothetical biological activities and associated signaling pathways.

Physical and Chemical Properties

The fundamental physicochemical properties of **Quasipanaxatriol** are summarized in the table below. It is important to note that some of this data is estimated based on the properties of structurally similar compounds like Panaxatriol.[1]

Property	Value	Source
IUPAC Name	(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol	[2]
CAS Number	171903-78-9	[1]
Molecular Formula	C ₃₀ H ₅₀ O ₃	[1][2]
Molecular Weight	458.72 g/mol	[1][2]
Exact Mass	458.376 g/mol	[2]
Monoisotopic Mass	458.376 g/mol	[2]
Melting Point	Estimated: 238-239 °C (based on Panaxatriol)	[1][3]
Boiling Point	Not available	[1]
Solubility	Slightly soluble in Chloroform and DMSO (based on Panaxatriol).[1][3] Poor aqueous solubility.[4]	
Appearance	White solid (predicted)	[3]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area	60.7 Å ²	[2]
Molecular Complexity	822	[2]

Spectral Data (Expected)

Detailed, experimentally-derived spectral data for **Quasipanaxatriol** are not widely available in the public domain. However, based on its dammarane-type triterpenoid structure, the following spectral characteristics can be anticipated.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be complex, which is characteristic of a triterpenoid structure. Key features would likely include multiple signals in the aliphatic region (δ 0.7-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the steroidal backbone.^[1] Signals for protons attached to carbons bearing hydroxyl groups would likely appear in the δ 3.0-4.5 ppm range.^[1]
- ¹³C NMR: The carbon NMR spectrum is anticipated to display approximately 30 distinct signals, consistent with its molecular formula.^[1] The chemical shifts would reflect the different carbon environments within the dammarane skeleton, with signals for carbons attached to hydroxyl groups appearing in the δ 60-80 ppm region.^[1]

Infrared (IR) Spectroscopy

The IR spectrum of **Quasipanaxatriol** is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H stretching vibrations from the hydroxyl groups.^[1] C-H stretching vibrations for the aliphatic backbone would be observed around 2850-3000 cm⁻¹.^[1]

Mass Spectrometry (MS)

Mass spectrometric analysis of **Quasipanaxatriol** would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.^[1] The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and characteristic cleavages of the triterpenoid skeleton.^[1]

Experimental Protocols

The following sections outline generalized methodologies for the isolation, purification, and characterization of **Quasipanaxatriol**, based on standard practices for natural products.

Isolation and Purification

A generalized workflow for the isolation and purification of **Quasipanaxatriol** from a plant source, such as *Panax quinquefolius*, is depicted below.



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A generalized workflow for the isolation and purification of **Quasipanaxatriol**.

Methodology:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoids like **Quasipanaxatriol** are often enriched in the n-butanol fraction.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on a stationary phase like silica gel or octadecylsilyl (ODS) silica gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components into different fractions.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield pure **Quasipanaxatriol**.

Structural Characterization

The structure of the isolated **Quasipanaxatriol** is elucidated using a combination of spectroscopic techniques:

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, DEPT, COSY, HMQC, and HMBC experiments are conducted to determine the complete proton and carbon assignments and to establish the connectivity of the atoms within the molecule.
- **Mass Spectrometry:** High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
- **IR Spectroscopy:** IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl groups.

Enhancing Aqueous Solubility for In Vitro Studies

Due to its poor water solubility, enhancing the solubility of **Quasipanaxatriol** is crucial for in vitro biological assays.[\[4\]](#)

Protocol for Cyclodextrin Complexation:

- **Molar Ratio Determination:** A 1:1 molar ratio of **Quasipanaxatriol** to cyclodextrin (e.g., β -cyclodextrin or γ -cyclodextrin) is a common starting point.[\[4\]](#)
- **Dissolution of Cyclodextrin:** The calculated amount of cyclodextrin is dissolved in deionized water with gentle heating (e.g., 40-50°C) and stirring.[\[4\]](#)
- **Dissolution of **Quasipanaxatriol**:** **Quasipanaxatriol** is dissolved in a minimal amount of a suitable organic solvent like ethanol.[\[4\]](#)
- **Complexation:** The **Quasipanaxatriol** solution is slowly added to the aqueous cyclodextrin solution under continuous stirring.[\[4\]](#)
- **Lyophilization:** The resulting solution is freeze-dried to obtain a solid powder of the **Quasipanaxatriol**-cyclodextrin inclusion complex, which can be readily dissolved in aqueous media for in vitro experiments.

Biological Activity and Potential Signaling Pathways

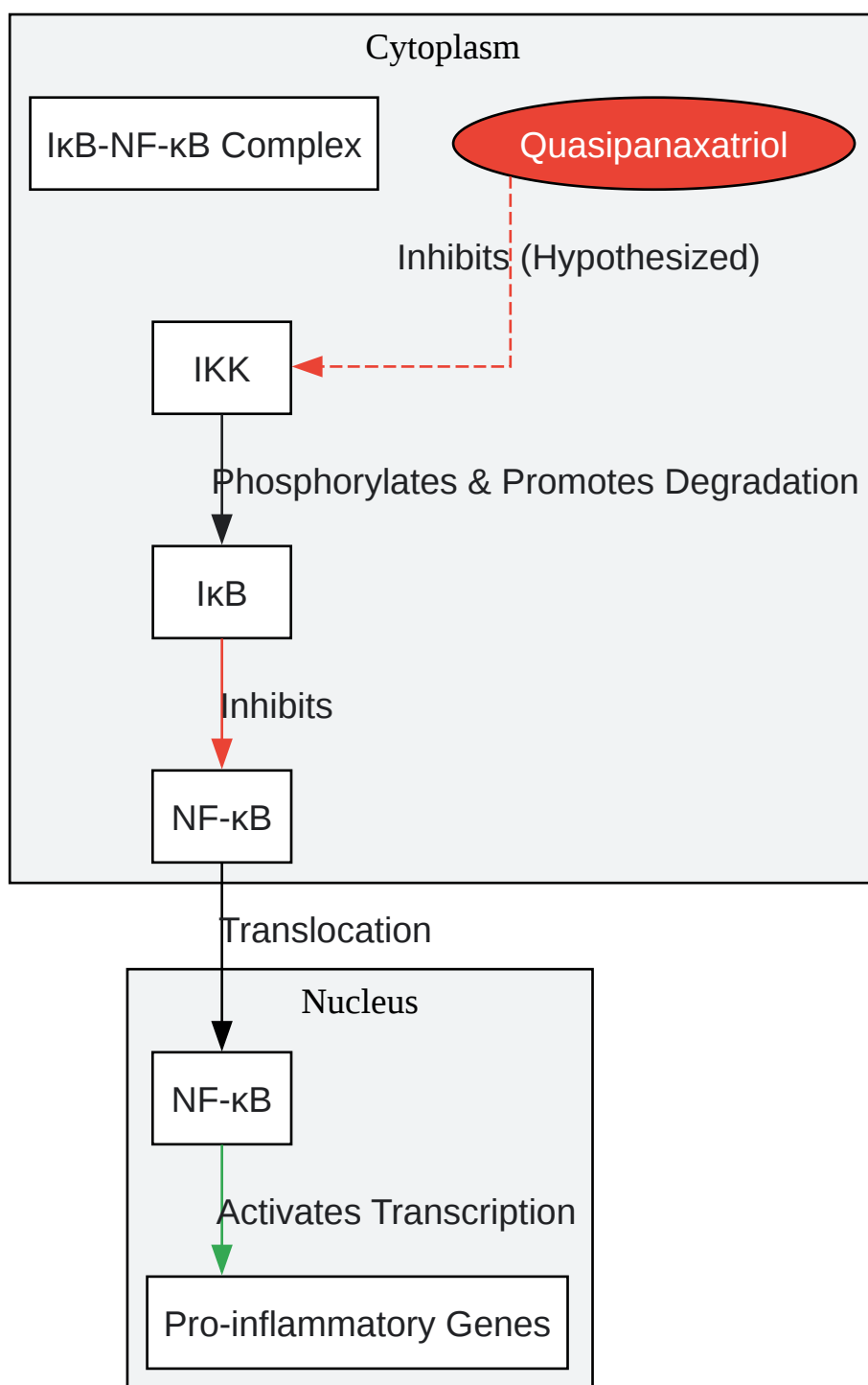
While direct experimental data on the biological activity of **Quasipanaxatriol** is limited, its structural similarity to other bioactive triterpenoids suggests that it may possess therapeutic

potential.^[5] Research into structurally related compounds provides a basis for hypothesizing its mechanism of action.^[5]

Hypothetical Anti-Inflammatory Effects via NF-κB Pathway Modulation

Many phytochemicals exert anti-inflammatory effects by targeting the NF-κB signaling pathway.

^[5] It is hypothesized that **Quasipanaxatriol** may inhibit the activation of NF-κB, which would, in turn, reduce the expression of pro-inflammatory cytokines and mediators.^[5]



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Hypothesized inhibitory effect of **Quasipanaxatriol** on the NF-κB signaling pathway.

Potential Regulation of Autophagy

Autophagy is a cellular degradation and recycling process, and its dysregulation is implicated in various diseases.[5] Key signaling pathways that regulate autophagy include AMP-activated protein kinase (AMPK), PI3K/Akt, and mitogen-activated protein kinases (MAPK).[5] Future research could explore the potential of **Quasipanaxatriol** to modulate these pathways.

Conclusion

Quasipanaxatriol is a promising natural product that warrants further investigation. While a comprehensive experimental profile is still under development, the information gathered from its structural analogs provides a solid foundation for future research. The protocols and hypothetical mechanisms outlined in this guide are intended to serve as a resource for scientists working to uncover the full therapeutic potential of this compound. As more research is conducted, a clearer picture of **Quasipanaxatriol**'s physical, chemical, and biological properties will undoubtedly emerge.

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